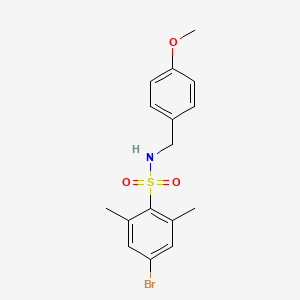

4-bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide

描述

属性

IUPAC Name |

4-bromo-N-[(4-methoxyphenyl)methyl]-2,6-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO3S/c1-11-8-14(17)9-12(2)16(11)22(19,20)18-10-13-4-6-15(21-3)7-5-13/h4-9,18H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWFFPKYPALXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)NCC2=CC=C(C=C2)OC)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The preparation of this compound typically involves:

Synthesis of the sulfonyl chloride intermediate : Starting from 4-bromo-2,6-dimethylbenzenesulfonic acid or its derivatives, the sulfonyl chloride is prepared using reagents such as thionyl chloride (SOCl₂).

Nucleophilic substitution with 4-methoxybenzylamine : The sulfonyl chloride intermediate reacts with 4-methoxybenzylamine to form the target sulfonamide via nucleophilic attack on the sulfonyl chloride.

This classical approach is well-established for sulfonamide synthesis and allows for high yields and purity.

Detailed Reaction Conditions

Solvent : Dry solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid hydrolysis of reactive intermediates.

Temperature : The reaction is typically conducted at low to ambient temperatures (0–25°C) to control the reaction rate and minimize side reactions.

Atmosphere : An inert atmosphere (nitrogen or argon) is often employed to prevent moisture and oxygen interference.

Base : A tertiary amine base like triethylamine (TEA) or pyridine is used to neutralize the hydrochloric acid generated during the sulfonamide formation.

Example Synthetic Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-Bromo-2,6-dimethylbenzenesulfonyl chloride, dry DCM, 0°C | Preparation of sulfonyl chloride intermediate (if not commercially available) |

| 2 | Add 4-methoxybenzylamine (1.1 equiv), triethylamine (1.2 equiv), 0–25°C, stir 2–4 hours | Nucleophilic substitution to form sulfonamide |

| 3 | Work-up: Wash with water, extract organic layer, dry over anhydrous sodium sulfate | Purification step |

| 4 | Purify by recrystallization or column chromatography | Final purification |

Alternative Methods

Direct sulfonamide formation from sulfonic acid : Using coupling agents such as carbodiimides (e.g., DCC) to activate the sulfonic acid for amide bond formation with 4-methoxybenzylamine.

Microwave-assisted synthesis : Accelerates the reaction, reducing time from hours to minutes with comparable yields.

Formulation and Stock Solution Preparation

For research applications, preparation of stock solutions and formulations is critical. Based on related sulfonamide compounds (e.g., 4-bromo-N,N-dimethylbenzenesulfonamide), the following guidelines apply:

| Parameter | Details |

|---|---|

| Solvent for stock solution | DMSO is preferred due to good solubility |

| Concentration ranges | 1 mM, 5 mM, 10 mM typical stock solutions |

| Storage | Store at -20°C (up to 1 month) or -80°C (up to 6 months) to maintain stability |

| Preparation tips | Heat to 37°C and sonicate to improve solubility if needed |

| In vivo formulation | Prepare DMSO master solution, dilute sequentially with PEG300, Tween 80, and water or corn oil, ensuring clarity at each step |

This approach is adapted from GlpBio protocols for structurally related sulfonamides.

Research Findings and Analytical Data

Spectral Characterization

- NMR (1H and 13C) : Confirms substitution pattern and integrity of the methoxybenzyl and dimethylbenzenesulfonamide moieties.

- Mass Spectrometry : Confirms molecular weight consistent with the brominated sulfonamide.

- IR Spectroscopy : Characteristic sulfonamide S=O stretches (~1150–1350 cm⁻¹) and aromatic C–H stretches.

Crystallographic Data

While direct crystallographic data for this exact compound is limited, related brominated sulfonamides have been characterized showing:

- Monoclinic or triclinic crystal systems.

- Hydrogen bonding networks involving sulfonamide NH and oxygen atoms.

- Stability under ambient conditions.

Mechanistic Insights

The nucleophilic substitution mechanism proceeds via:

- Attack of the amine nitrogen on the electrophilic sulfur of the sulfonyl chloride.

- Formation of a tetrahedral intermediate.

- Elimination of chloride ion to form the sulfonamide bond.

This mechanism is well-documented in sulfonamide chemistry.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Sulfonyl chloride + amine | 4-bromo-2,6-dimethylbenzenesulfonyl chloride, 4-methoxybenzylamine, TEA | Dry DCM, 0–25°C, inert atmosphere | High yield, straightforward, scalable | Requires sulfonyl chloride intermediate |

| Direct coupling with sulfonic acid | Sulfonic acid, 4-methoxybenzylamine, DCC or other coupling agent | Dry solvent, room temp | Avoids sulfonyl chloride preparation | Possible side reactions, lower yield |

| Microwave-assisted synthesis | Same as above with microwave irradiation | Minutes reaction time | Rapid synthesis | Requires specialized equipment |

化学反应分析

Types of Reactions

4-Bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, solvents like dichloromethane, catalysts like palladium or copper complexes.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

4-Bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 4-bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cancer, leading to its potential therapeutic effects.

相似化合物的比较

Key Observations:

- Backbone Diversity : The target compound and share the 2,6-dimethylbenzenesulfonamide core, while lacks a sulfonamide group, instead featuring an aniline backbone.

- Substituent Effects: The 4-methoxybenzyl group in the target compound introduces electron-donating methoxy and bulky benzyl motifs, which may influence solubility and receptor binding. ’s spirocyclic quinazoline and 2-ethoxyethyl groups likely enhance target specificity (e.g., kinase inhibition) but reduce synthetic accessibility compared to simpler analogs .

Physicochemical Properties

- Solubility: The target compound’s bromo and methoxy groups may reduce aqueous solubility compared to non-halogenated sulfonamides. ’s lack of polar sulfonamide and presence of hydrophobic isopropyl groups further decrease solubility .

- Thermal Stability :

- ’s crystal structure (R-factor = 0.052) indicates moderate stability, while the target compound’s safety data suggest stability under standard handling conditions .

生物活性

4-Bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide is an organic compound with the molecular formula C14H14BrNO3S. It has gained attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a methoxybenzyl group attached to a dimethylbenzenesulfonamide moiety. Its unique structure contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H14BrNO3S |

| Molecular Weight | 328.23 g/mol |

| CAS Number | 1704096-07-0 |

| Solubility | Soluble in organic solvents |

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), which is a target for antibiotic development due to its role in bacterial cell wall synthesis.

- IC50 Values : The compound exhibits significant inhibitory activity against DapE with IC50 values demonstrating effective binding affinity. For instance, studies have shown that sulfonamide derivatives can inhibit DapE, suggesting a mechanism for developing new antibiotics targeting this enzyme pathway .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Its mechanism involves the inhibition of specific cellular pathways that are crucial for cancer cell proliferation and survival.

- Mechanism of Action : The compound may interact with cellular receptors or enzymes involved in signaling pathways that regulate cell growth and apoptosis. This interaction could potentially lead to reduced tumor growth in various cancer models .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been explored for anti-inflammatory effects. The sulfonamide group is known for its ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies

- DapE Inhibition Study :

-

Anticancer Research :

- In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines by inducing apoptosis. The study highlighted the compound's potential as a therapeutic agent against specific types of cancer .

The biological activity of this compound primarily revolves around its ability to bind to target enzymes or receptors:

- Enzyme Binding : The compound can bind at the active site or allosteric sites of enzymes, leading to altered enzymatic activity.

- Cell Signaling : It may also interfere with signaling pathways by modulating receptor activity or influencing gene expression related to inflammation and cancer progression.

常见问题

Q. What are the recommended synthetic routes for 4-bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide, and how can reaction efficiency be optimized?

The synthesis typically involves coupling 4-bromo-2,6-dimethylbenzenesulfonyl chloride with 4-methoxybenzylamine under basic conditions (e.g., using triethylamine or pyridine). Key parameters for optimization include:

- Solvent selection : Dichloromethane or THF is preferred due to their inertness and ability to dissolve sulfonyl chlorides.

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis of the sulfonyl chloride .

- Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion, monitored via TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- NMR spectroscopy : and NMR confirm regiochemistry (e.g., distinguishing between ortho/meta/para substituents). For example, the singlet for the two methyl groups at positions 2 and 6 in the benzene ring appears at δ ~2.4 ppm .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]+ at m/z 423.02 for CHBrNOS) .

- X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing effects, as demonstrated for structurally similar sulfonamides .

Q. How should researchers handle stability and storage of this compound?

- Storage : Store at –20°C under inert gas (N or Ar) to prevent degradation via hydrolysis or oxidation.

- Stability assays : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this sulfonamide, and what experimental validation is required?

- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase or MAO isoforms). Focus on the sulfonamide group’s role in binding catalytic zinc ions or active-site residues .

- In vitro assays : Validate predictions using enzyme inhibition assays (e.g., fluorescence-based MAO inhibition with kynuramine as substrate) and compare IC values against known inhibitors .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?

- Dynamic NMR : Analyze temperature-dependent NMR to detect conformational flexibility in solution (e.g., rotation around the sulfonamide S–N bond).

- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with X-ray data to identify steric or electronic influences on crystal packing .

Q. How does substituent variation (e.g., bromine vs. methoxy groups) impact physicochemical properties?

- Hammett analysis : Quantify electronic effects using σ values (Br: +0.23; OMe: –0.27) to correlate with solubility, pKa, or reactivity trends.

- LogP measurements : Determine octanol-water partition coefficients experimentally or via computational tools (e.g., ChemAxon) to assess hydrophobicity changes .

Q. What are the challenges in scaling up synthesis while maintaining purity >98%?

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to remove byproducts like unreacted sulfonyl chloride.

- Process optimization : Implement flow chemistry to enhance heat and mass transfer, reducing side reactions during large-scale coupling .

Q. How can researchers design derivatives to enhance target selectivity in enzyme inhibition studies?

- SAR studies : Modify the 4-methoxybenzyl group to introduce steric bulk (e.g., tert-butyl) or polar groups (e.g., –COOH) and evaluate changes in IC values against off-target enzymes .

- Cryo-EM : Resolve enzyme-ligand complexes to identify binding motifs and guide rational design .

Methodological Notes

- Data Interpretation : Cross-validate spectral and crystallographic data with computational models to resolve ambiguities .

- Experimental Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。